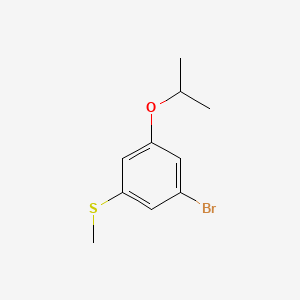
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane typically involves the bromination of 5-isopropoxyphenyl(methyl)sulfane. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfane group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products such as (3-azido-5-isopropoxyphenyl)(methyl)sulfane or (3-thiocyanato-5-isopropoxyphenyl)(methyl)sulfane.
Oxidation Reactions: Products such as (3-bromo-5-isopropoxyphenyl)(methyl)sulfoxide or (3-bromo-5-isopropoxyphenyl)(methyl)sulfone.
Reduction Reactions: Products such as 5-isopropoxyphenyl(methyl)sulfane or 3-bromo-5-isopropoxyphenylthiol.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane depends on its specific application
Eigenschaften
Molekularformel |
C10H13BrOS |
|---|---|
Molekulargewicht |
261.18 g/mol |
IUPAC-Name |
1-bromo-3-methylsulfanyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
CJURJMLJGPQJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















